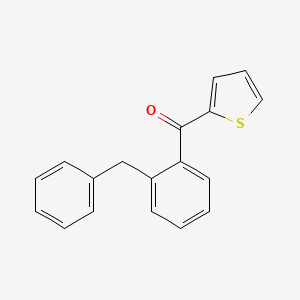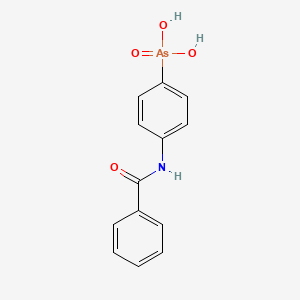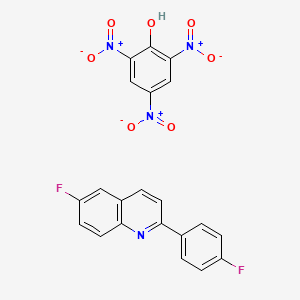
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-fluorophenyl)quinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the standard method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Fluoro-2-(4-fluorophenyl)quinoline involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation and recrystallization to purify the final product. For 2,4,6-trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to its explosive nature .
化学反应分析
Types of Reactions
6-Fluoro-2-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
科学研究应用
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties due to the quinoline moiety.
Industry: Utilized in the production of dyes and as a stabilizer in certain chemical processes.
作用机制
The mechanism of action of 6-Fluoro-2-(4-fluorophenyl)quinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atoms enhance its ability to penetrate cell membranes and bind to specific molecular targets. This can inhibit bacterial DNA-gyrase, leading to antibacterial effects . The trinitrophenol component may contribute to its reactivity and potential use in explosives .
相似化合物的比较
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and norfloxacin.
Nitrophenols: Compounds like 2,4-dinitrophenol are similar to trinitrophenol but have different numbers of nitro groups.
Uniqueness
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to the combination of a fluorinated quinoline and trinitrophenol.
属性
CAS 编号 |
670-90-6 |
|---|---|
分子式 |
C21H12F2N4O7 |
分子量 |
470.3 g/mol |
IUPAC 名称 |
6-fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H9F2N.C6H3N3O7/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChI 键 |
RDKYPUCAWNPXJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


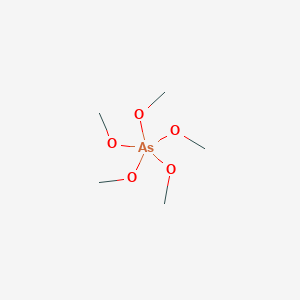
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
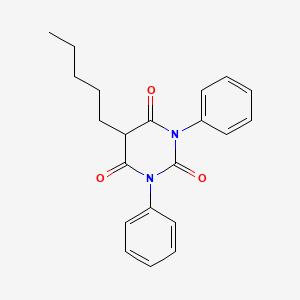
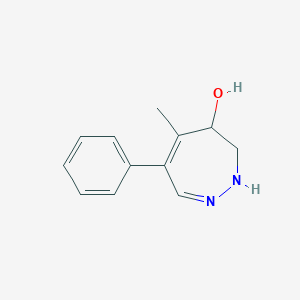
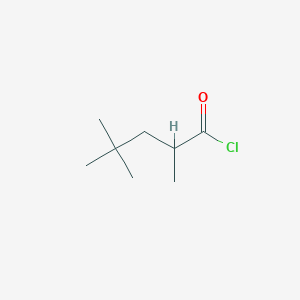
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
